molecular formula C14H14ClNO2S B168933 2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione CAS No. 127625-85-8

2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione

Cat. No. B168933
Key on ui cas rn: 127625-85-8
M. Wt: 295.8 g/mol
InChI Key: IZUXFKOQISEJBA-UHFFFAOYSA-N
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Patent
US05036075

Procedure details

2-(4-Chlorobutyl)naphtho[1,8-cd]isothiazole 1,1-dioxide may be obtained in the following manner: operating as in Example 1 for the preparation of 2-(3-chloropropyl)naphtho[1,8-cd]isothiazole 1,1-dioxide, starting with sodium hydride (4.8 g) in a 50% dispersion in vaseline oil, 1-bromo-4-chlorobutane (11.9 cc) and 1,8-naphthosultam (20.5 in dimethylformamide (250 cc). After purification by flash-chromatography on a silica under a current of argon at medium pressure (0.5-1.5 bar) with a mixture of dichloromethane and cyclohexanone (30-70 vol) as eluant, 2-(4-chlorobutyl)naphtho[1,8-cd]isothiazole 1,1-dioxide (24.6 g) is obtained in the form of a yellow oil which is used in the crude state in the subsequent syntheses.
Name
2-(3-chloropropyl)naphtho[1,8-cd]isothiazole 1,1-dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
11.9 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][N:5]1[C:9]2[CH:10]=[CH:11][CH:12]=[C:13]3[CH:14]=[CH:15][CH:16]=[C:7]([C:8]=23)[S:6]1(=[O:18])=[O:17].[H-].[Na+].BrCCC[CH2:25][Cl:26].C1C=C2NS(C3=CC=CC(=C23)C=1)(=O)=O>CN(C)C=O>[Cl:26][CH2:25][CH2:2][CH2:3][CH2:4][N:5]1[C:9]2[CH:10]=[CH:11][CH:12]=[C:13]3[CH:14]=[CH:15][CH:16]=[C:7]([C:8]=23)[S:6]1(=[O:18])=[O:17] |f:1.2|

Inputs

Step One
Name
2-(3-chloropropyl)naphtho[1,8-cd]isothiazole 1,1-dioxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCN1S(C=2C3=C1C=CC=C3C=CC2)(=O)=O
Step Two
Name
Quantity
4.8 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
11.9 mL
Type
reactant
Smiles
BrCCCCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C3C(=C1)NS(=O)(=O)C3=CC=C2
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After purification by flash-chromatography on a silica under a current of argon at medium pressure (0.5-1.5 bar)
ADDITION
Type
ADDITION
Details
with a mixture of dichloromethane and cyclohexanone (30-70 vol) as eluant

Outcomes

Product
Name
Type
product
Smiles
ClCCCCN1S(C=2C3=C1C=CC=C3C=CC2)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 24.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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